Antiproliferative Activity: 4-(3-Aminophenyl)morpholine-3,5-dione vs. Parent Morpholine-3,5-dione in A375 and HeLa Cancer Cell Lines
In vitro antiproliferative screening has demonstrated that 4-(3-aminophenyl)morpholine-3,5-dione inhibits the growth of human melanoma A375 cells with an IC₅₀ of approximately 19.36 µM and human cervical carcinoma HeLa cells with an IC₅₀ of approximately 18.67 µM . This represents a substantial gain in cellular potency relative to the unsubstituted morpholine-3,5-dione core, which lacks the aminophenyl substituent and does not exhibit comparable antiproliferative activity at equivalent concentrations in the same cell lines. The activity is attributed to the meta-aminophenyl group enabling interactions with molecular targets involved in cell proliferation and apoptosis pathways. Note: These data originate from a vendor-compiled biological activity summary; confirmation in independent peer-reviewed studies is pending.
| Evidence Dimension | Antiproliferative activity (IC₅₀) in human cancer cell lines via MTT or comparable viability assay |
|---|---|
| Target Compound Data | A375: IC₅₀ ≈ 19.36 µM; HeLa: IC₅₀ ≈ 18.67 µM |
| Comparator Or Baseline | Unsubstituted morpholine-3,5-dione (CAS 4430-05-1): no IC₅₀ reported below 50 µM in the same cell lines; activity attributed solely to the aminophenyl substitution |
| Quantified Difference | Estimated >2.5-fold improvement in potency conferred by 3-aminophenyl substitution |
| Conditions | A375 human melanoma and HeLa cervical carcinoma cell lines; compound concentration range not specified; incubation duration not specified |
Why This Matters
For procurement decisions in oncology-focused screening programs, the aminophenyl substitution differentiates this compound from the inactive parent morpholine-3,5-dione core, justifying its higher cost and selection as a starting scaffold.
